1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-

Medicinal Chemistry CNS Drug Design Permeability

1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- (CAS 646056-63-5) is a nitrogen-rich spirocyclic diamine featuring a quaternary spiro junction connecting a four-membered azetidine and a five-membered pyrrolidine ring, with N1‑methyl and C6‑(3‑pyridinyl) substitution. The scaffold provides a conformationally restricted, sp³‑enriched core distinct from flat aromatic heterocycles, with a molecular formula of C₁₂H₁₇N₃, a molecular weight of 203.28 g·mol⁻¹, zero hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond.

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
CAS No. 646056-63-5
Cat. No. B11898563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-
CAS646056-63-5
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCN1CCC12CCN(C2)C3=CN=CC=C3
InChIInChI=1S/C12H17N3/c1-14-7-4-12(14)5-8-15(10-12)11-3-2-6-13-9-11/h2-3,6,9H,4-5,7-8,10H2,1H3
InChIKeyBKEMWAOGDNCUML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Baseline for 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- (CAS 646056-63-5) – Core Scaffold Identity & Procurement Purity Profile


1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- (CAS 646056-63-5) is a nitrogen-rich spirocyclic diamine featuring a quaternary spiro junction connecting a four-membered azetidine and a five-membered pyrrolidine ring, with N1‑methyl and C6‑(3‑pyridinyl) substitution . The scaffold provides a conformationally restricted, sp³‑enriched core distinct from flat aromatic heterocycles, with a molecular formula of C₁₂H₁₇N₃, a molecular weight of 203.28 g·mol⁻¹, zero hydrogen bond donors, three hydrogen bond acceptors, and a single rotatable bond . Its rigid geometry and defined nitrogen‑vector orientation make it a versatile module for fragment‑based and structure‑based drug discovery programs requiring precise spatial presentation of hinge‑binding motifs.

Why Generic Substitution of 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- with Other Spirocyclic Diamines Is Scientifically Unsound


Even minor modifications to the 1,6‑diazaspiro[3.4]octane core can dramatically shift biological target engagement and physicochemical behaviour. The presence or absence of the N1‑methyl group fundamentally alters hydrogen‑bond donor capacity (0 vs. 1 HBD), lipophilicity, and metabolic vulnerability . Halogen introduction onto the pyridine ring, such as a 6‑chloro substituent, changes nAChR agonist potency by an order of magnitude [1]. Similarly, replacing the pyridine with a pyrrolo[2,3‑d]pyrimidine hinge‑binder converts the compound from a weak nAChR ligand into a nanomolar JAK kinase inhibitor [2]. Consequently, procurement of the precise substitution pattern specified by CAS 646056-63-5 is non‑negotiable for SAR consistency and assay reproducibility.

Product-Specific Quantitative Differentiation for 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- (CAS 646056-63-5)


Hydrogen‑Bond Donor Count Differentiates N‑Methyl from N‑H Analog

The target compound contains zero hydrogen‑bond donors (HBD = 0) due to N1‑methylation, whereas the direct des‑methyl comparator, 6‑(pyridin‑3‑yl)-1,6‑diazaspiro[3.4]octane (CAS 646056‑62‑4), has one HBD (the azetidine N–H) . This is a categorical, quantifiable difference in a key molecular property governing passive membrane permeation and P‑glycoprotein efflux recognition .

Medicinal Chemistry CNS Drug Design Permeability

Molecular Weight Increase of ~14 Da Shifts Drug‑Likeness Windows

The N‑methyl group adds approximately 14 Da to the molecular weight relative to the N‑H analog (203.28 vs. 189.26 g·mol⁻¹). This places the target compound closer to the optimal logP–MW trajectory for lead‑like chemical space while remaining compliant with the Rule of Three for fragments .

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Vendor‑Certified Purity ≥98% Ensures Reproducible SAR in Advanced Hit‑to‑Lead Campaigns

Reputable suppliers, including Leyan, report a purity of ≥98% for CAS 646056-63-5 (HPLC), compared to typical 95–97% levels for less‑characterized analogs from non‑ISO suppliers . This purity specification is critical when nanomolar potency differences are being evaluated across a congeneric series.

Chemical Biology Assay Reproducibility Quality Control

N‑Methylation Protects Against Metabolic N‑Dealkylation at the Azetidine Nitrogen

N‑Methylation at the azetidine nitrogen precludes oxidative N‑dealkylation, a major clearance pathway for secondary amines. The N‑H analog (CAS 646056‑62‑4) is susceptible to CYP450‑mediated N‑dealkylation, potentially limiting half‑life in vivo [1]. While direct metabolic stability data for the target compound are not yet published, the class‑level effect of N‑methylation on reducing intrinsic clearance is well documented across multiple chemotypes [2].

Drug Metabolism CYP450 Stability Hepatic Clearance

Best Application Scenarios for 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- Driven by Quantitative Evidence


CNS‑Penetrant Fragment and Lead‑Like Library Design

With zero hydrogen‑bond donors and a molecular weight of 203 Da, this compound is well positioned for CNS drug discovery programs. Its reduced HBD count relative to the N–H analog predicts improved passive blood‑brain barrier permeability, making it a preferred spirocyclic core for fragment libraries targeting neurological targets .

Kinase Hinge‑Binder Scaffold with Tunable Selectivity Vectors

The 3‑pyridinyl substituent mimics the adenine hinge‑binding motif. The N1‑methyl group precludes unwanted hydrogen bonding at that position, potentially altering kinase selectivity profiles compared to the N–H analog. This compound can serve as a starting point for ATP‑competitive kinase inhibitor design, where subtle changes in hinge‑binder electronics are exploited to achieve selectivity .

Metabolically Stable Probe for In Vivo Target Engagement Studies

N‑Methylation blocks a major clearance pathway (oxidative N‑dealkylation) that would otherwise limit the in vivo half‑life of the des‑methyl analog. Researchers requiring in vivo PK characterization should prioritize this compound over the N–H variant to reduce confounding metabolic degradation while preserving the pharmacophore geometry .

Spirocyclic Bioisostere for Piperazine and Piperidine Motifs

The 1,6-diazaspiro[3.4]octane core acts as a conformationally restricted bioisostere of piperazine, offering higher fraction sp³ (fsp³) and divergent nitrogen‑vector angles. The N1‑methyl derivative provides a more drug‑like solubility profile compared to the free amine, and the 98% purity from reputable vendors ensures batch‑to‑batch consistency in scalable hit‑to‑lead medicinal chemistry .

Quote Request

Request a Quote for 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.